molecular formula C15H16N2O B1677786 Picobenzide CAS No. 51832-87-2

Picobenzide

Cat. No.: B1677786
CAS No.: 51832-87-2
M. Wt: 240.30 g/mol
InChI Key: JROSDBYIFZWPBP-UHFFFAOYSA-N
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Description

Picobenzide is a synthetic compound of therapeutic interest due to its neuroleptic, anti-inflammatory, and spasmolytic properties. It is structurally related to phenothiazines and is largely metabolized into its N-oxide form, with partial elimination in urine in an unaltered state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of 3,5-dimethylbenzoic acid with 4-picolylamine under specific conditions to form the desired amide bond .

Industrial Production Methods

Industrial production of picobenzide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Picobenzide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products

The major product formed from the oxidation of this compound is its N-oxide derivative, which retains some of the therapeutic properties of the parent compound .

Scientific Research Applications

Picobenzide has a wide range of applications in scientific research:

Mechanism of Action

Picobenzide exerts its effects primarily through its interaction with central nervous system receptors. It acts as a neuroleptic agent by blocking dopamine receptors, which helps in managing symptoms of neurological disorders. The compound’s anti-inflammatory and spasmolytic actions are attributed to its ability to modulate inflammatory pathways and smooth muscle activity .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazines: Structurally related and share similar neuroleptic properties.

    Benzamides: Compounds like sulpiride and amisulpride have comparable therapeutic effects.

Uniqueness

Picobenzide is unique due to its specific metabolic pathway, primarily forming the N-oxide derivative, which contributes to its distinct pharmacokinetic profile. Its combination of neuroleptic, anti-inflammatory, and spasmolytic properties also sets it apart from other similar compounds .

Properties

CAS No.

51832-87-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-11-7-12(2)9-14(8-11)15(18)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

JROSDBYIFZWPBP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C

Appearance

Solid powder

51832-87-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dosetil
M 14012-4
M-14012
M-14012-4
N-(4-picolyl)-3,5-dimethylbenzamide
picobenzide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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